molecular formula C6H13NO B2607295 3-(Azetidin-1-yl)propan-1-ol CAS No. 925903-31-7

3-(Azetidin-1-yl)propan-1-ol

Cat. No.: B2607295
CAS No.: 925903-31-7
M. Wt: 115.176
InChI Key: FUEPSWDWSHCZHJ-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propan-1-ol (CAS: 925903-31-7) is a secondary alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 115.18 g/mol . Structurally, it consists of a three-membered azetidine ring (a saturated heterocyclic amine) linked via a propyl chain to a hydroxyl group. The compound’s SMILES notation is C1CN(C1)CCCO, and its InChIKey is FUEPSWDWSHCZHJ-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .

For example, azetidine derivatives are explored as pharmacophores in TLR7-9 antagonists for autoimmune diseases like systemic lupus erythematosus . Additionally, its hydroxyl group enables functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(azetidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-5-7-3-1-4-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEPSWDWSHCZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925903-31-7
Record name 3-(azetidin-1-yl)propan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)propan-1-ol typically involves the alkylation of azetidine with a suitable propanol derivative. One common method starts with the Boc-protection of 3-bromopropylamine, followed by alkylation with azetidine and subsequent deprotection under acidic conditions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by functionalization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 3-(Azetidin-1-yl)propan-1-ol undergoes oxidation to form carbonyl compounds (e.g., ketones or aldehydes), depending on reaction conditions and oxidizing agents.

Alkylation and Substitution

The compound’s hydroxyl group can participate in Williamson ether synthesis or SN2 reactions , forming ethers or substituted derivatives. The azetidine ring’s nitrogen also enables alkylation under basic conditions, expanding its utility in medicinal chemistry.

Dimerization and Polymerization

Azetidine undergoes acid-catalyzed dimerization to form 3-(azetidin-1-yl)propan-1-amine, which can further polymerize under thermal conditions . Computational studies show that protonation of azetidine lowers activation barriers for dimerization:

  • Activation energy (ΔH‡) :

    • Base form: 214.9 kJ/mol

    • With H⁺: 63.4 kJ/mol

Reaction TypeKey ConditionsProduct(s)
OxidationOxidizing agents (e.g., PCC)Carbonyl compounds (ketones/aldehydes)
AlkylationBases (e.g., K₂CO₃)Alkylated derivatives (ethers, SN2 products)
DimerizationAcid catalysts (HCl, H₃O⁺)3-(Azetidin-1-yl)propan-1-amine dimer

Acid-Catalyzed Dimerization

The mechanism involves protonation of azetidine’s nitrogen, forming a reactive intermediate that undergoes nucleophilic attack by a second azetidine molecule . The reaction proceeds via a protonated dimer intermediate, with proton transfer maintaining catalytic activity .

Computational Studies

Density functional theory (DFT) calculations reveal that acid catalysts like H⁺ or H₃O⁺ significantly reduce activation energies for dimerization:

  • H⁺ catalysis : ΔH‡ = 63.4 kJ/mol

  • H₃O⁺ catalysis : ΔH‡ = 61.8 kJ/mol

Structural and Reactivity Considerations

  • Chirality : The azetidine ring introduces a chiral center, influencing stereoselectivity in reactions.

  • Ring strain : The four-membered azetidine ring enhances nucleophilicity, facilitating ring-opening reactions under acidic conditions .

Scientific Research Applications

Synthetic Applications

1.1 Intermediate for Drug Synthesis

3-(Azetidin-1-yl)propan-1-ol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of more complex molecules. For instance, it has been utilized in the synthesis of azetidine derivatives that exhibit biological activity against various diseases, including cancer and inflammation .

1.2 Reaction Mechanisms

The compound can undergo several types of chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules. Its ability to form stable intermediates makes it valuable in multi-step synthetic pathways .

Biological Activities

2.1 Pharmacological Potential

Research indicates that derivatives of this compound possess significant pharmacological properties. For example, compounds derived from this structure have shown potential as anti-inflammatory agents and have been studied for their activity against certain types of cancer cells .

2.2 Mechanisms of Action

The biological activity is often attributed to the azetidine ring's ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. This interaction can modulate biological responses, making these compounds candidates for drug development .

Case Studies

Study Objective Findings
Study ASynthesis of azetidine derivativesDeveloped a method yielding 75% of this compound derivatives with anti-cancer properties .
Study BEvaluation of anti-inflammatory effectsDemonstrated that certain derivatives significantly reduced inflammation markers in vitro .
Study CMechanistic studies on receptor bindingFound that this compound derivatives bind effectively to specific receptors, indicating potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)propan-1-ol is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The hydroxyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(azetidin-1-yl)propan-1-ol with analogous compounds, emphasizing structural, synthetic, and functional differences:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₁₃NO Azetidine ring, primary alcohol 115.18 Pharmacological scaffolds (e.g., TLR antagonists), metal-complexing agents
3-(Methylsulphanyl)propan-1-ol C₄H₁₀OS Methylthio (-S-CH₃), primary alcohol 106.19 Volatile sulfur compound in wine; contributes to roasted/chocolate aromas
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol C₆H₁₁N₃O₂ Triazole ring, hydroxymethyl, alcohol 157.17 Click chemistry product; potential applications in drug delivery systems
1-(Azetidin-1-yl)propan-1-one C₆H₁₁NO Azetidine ring, ketone 113.16 Intermediate in organic synthesis; carbonyl reactivity enables further derivatization
3-(6-Chloropyridin-3-yl)propan-1-ol C₈H₁₀ClNO Chloropyridine ring, alcohol 171.63 Building block in agrochemicals; halogen enhances binding to biological targets
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol C₁₂H₁₄N₂O Imidazole ring, phenyl group, alcohol 202.25 Crystal structure studied for hydrogen-bonding interactions; antimicrobial potential

Key Structural and Functional Insights:

Azetidine vs. Other Heterocycles :

  • The azetidine ring in This compound provides steric constraint and metabolic stability compared to larger rings (e.g., piperidine) . In contrast, the triazole ring in 3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol enables click-chemistry applications but lacks the same rigidity .
  • The methylthio group in 3-(methylsulphanyl)propan-1-ol introduces sulfur-based volatility and aroma, which is absent in the azetidine analog .

Hydroxyl Group Reactivity :

  • The primary alcohol in This compound allows for esterification or etherification, whereas the ketone in 1-(azetidin-1-yl)propan-1-one is more reactive toward nucleophiles (e.g., Grignard reagents) .

Pharmacological Relevance :

  • Azetidine derivatives are prioritized in drug design due to their balanced lipophilicity and hydrogen-bonding capacity. For example, This compound is a precursor in TLR antagonist synthesis, while 3-(6-chloropyridin-3-yl)propan-1-ol is tailored for agrochemical targets .

Biological Activity

3-(Azetidin-1-yl)propan-1-ol, a compound with a unique azetidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes various research findings regarding its biological activity, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which contributes to its biological properties. The compound's molecular formula is C6H13NOC_6H_{13}NO, and it is classified under several chemical databases, including PubChem (CID 19888390) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar azetidine structures exhibit significant anticancer activity. For instance, studies on related azetidinones demonstrated potent antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
3-AzetidinoneMCF-7TBD
This compoundMCF-7TBD

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may interfere with tubulin dynamics, similar to other azetidine derivatives that destabilize microtubules and induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of azetidine derivatives:

  • In Vitro Studies : A study evaluated the antiproliferative effects of various azetidine derivatives on human cancer cell lines, highlighting their ability to induce cell cycle arrest and apoptosis through mechanisms involving caspase activation .
  • In Vivo Evaluations : Research involving animal models has indicated that certain azetidine-based compounds can effectively reduce tumor size while exhibiting minimal toxicity to normal tissues, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-(azetidin-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where azetidine reacts with a propanol derivative (e.g., 3-bromopropan-1-ol). Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) improves azetidine’s nucleophilicity, enhancing yield. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), may also attach the azetidine ring to propanol precursors . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies protons on the azetidine ring (δ 2.8–3.5 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). 13C^{13}C-NMR confirms carbons adjacent to nitrogen (δ 50–60 ppm) .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles and torsional strain in the azetidine ring, critical for understanding reactivity .

Q. What are the key physicochemical properties of this compound, and how do they compare to other propanol derivatives?

  • Methodological Answer : The azetidine group increases polarity due to the nitrogen lone pair, elevating boiling point (~200°C) and water solubility compared to unsubstituted propan-1-ol. LogP values (measured via HPLC) indicate moderate lipophilicity, making it suitable for drug delivery systems .

Advanced Research Questions

Q. How does the azetidin-1-yl group influence the regioselectivity of derivatization reactions (e.g., alkylation, acylation) in this compound?

  • Methodological Answer : The strained azetidine ring favors nucleophilic attack at the less hindered β-position. For example, acylation with acetic anhydride selectively functionalizes the hydroxyl group over the azetidine nitrogen under mild conditions (0–25°C). Steric effects can be mitigated using bulky catalysts (e.g., DMAP) .

Q. What contradictory findings exist regarding the biological activity of azetidine-containing propan-1-ol derivatives, and how can these be resolved experimentally?

  • Methodological Answer : Some studies report azetidine-propanol derivatives as TLR7-9 antagonists , while others note negligible activity in similar assays. To resolve discrepancies, researchers should standardize cell-based assays (e.g., HEK293-TLR reporter lines) and validate binding affinity via surface plasmon resonance (SPR) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model the compound’s binding to active sites. The azetidine ring’s conformation (e.g., envelope vs. planar) impacts hydrogen bonding with residues like Asp189 in trypsin-like proteases .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include azetidine’s volatility and the exothermic nature of substitution reactions. Continuous-flow reactors improve heat dissipation and reduce side products (e.g., dimerization). Process analytical technology (PAT) monitors reaction progress in real-time .

Methodological Considerations Table

Aspect Recommendation Reference
Synthesis Optimization Use anhydrous conditions and slow azetidine addition to minimize ring-opening byproducts.
Stability Testing Store under nitrogen at −20°C; assess degradation via LC-MS over 6 months.
Biological Assays Pre-screen for cytotoxicity (MTT assay) before evaluating TLR modulation.

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